2-Chloroquinolin-3-amine 2-Chloroquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 116632-54-3
VCID: VC20883730
InChI: InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
SMILES: C1=CC=C2C(=C1)C=C(C(=N2)Cl)N
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

2-Chloroquinolin-3-amine

CAS No.: 116632-54-3

Cat. No.: VC20883730

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroquinolin-3-amine - 116632-54-3

Specification

CAS No. 116632-54-3
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 2-chloroquinolin-3-amine
Standard InChI InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
Standard InChI Key RSYIQSMKUOEULA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)N

Introduction

Chemical Properties and Structure

Molecular Structure

2-Chloroquinolin-3-amine is characterized by a quinoline core (a bicyclic structure consisting of a benzene ring fused to a pyridine ring) with specific substituents. The structural features include:

  • Molecular formula: C₉H₇ClN₂

  • Molecular weight: approximately 178.62 g/mol

  • A chlorine atom at the 2-position of the quinoline ring

  • An amine group (-NH₂) at the 3-position

  • A planar aromatic system with π-electron delocalization

Physical Properties

While specific data on 2-Chloroquinolin-3-amine is limited in the provided search results, its physical properties can be generally characterized based on similar quinoline derivatives:

  • Appearance: Typically a crystalline solid

  • Solubility: Limited solubility in water, but soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide

  • Stability: Generally stable under normal conditions, but may be sensitive to light and oxidation

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for confirming the structure and purity of quinoline derivatives like 2-Chloroquinolin-3-amine. The compound would typically show characteristic signals in:

  • ¹H NMR: Signals for aromatic protons in the quinoline ring and the NH₂ protons

  • ¹³C NMR: Signals for the carbon atoms in the quinoline ring, with distinctive chemical shifts for the carbon atoms bearing the chlorine and amine substituents

  • Mass spectrometry: Molecular ion peak corresponding to its molecular weight, with characteristic isotope patterns due to the presence of chlorine

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 2-Chloroquinolin-3-amine, including:

Reduction of 2-Chloroquinolin-3-ol

One established method involves the reduction of 2-Chloroquinolin-3-ol to obtain 2-Chloroquinolin-3-amine. This conversion can be achieved using appropriate reducing agents under controlled conditions. The hydroxyl group at the 3-position is converted to an amine group through this reduction process.

Vilsmeier-Haack Reaction Pathway

Based on synthesis methods for similar compounds, the Vilsmeier-Haack reaction represents a potential synthetic route for preparing the precursors to 2-Chloroquinolin-3-amine. This approach involves the formylation of appropriate aniline derivatives followed by cyclization to form the quinoline core .

Reaction Conditions and Optimization

The synthesis of 2-Chloroquinolin-3-amine typically requires carefully controlled reaction conditions to optimize yield and purity:

  • Temperature control is critical for selective functionalization

  • Choice of solvents affects reaction efficiency

  • Catalysts may be employed to enhance selectivity

  • Purification methods such as recrystallization or column chromatography are essential for obtaining high-purity product

Chemical Reactivity

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of 2-Chloroquinolin-3-amine makes it susceptible to nucleophilic substitution reactions. Various nucleophiles can replace the chlorine atom, leading to the formation of diversely functionalized quinoline derivatives . This reactivity is particularly valuable in medicinal chemistry for creating libraries of compounds with potentially enhanced biological activities.

Reactions Involving the Amine Group

The amine group at the 3-position provides opportunities for further functionalization through:

  • Diazotization and subsequent coupling reactions

  • Acylation to form amide derivatives

  • Condensation with carbonyl compounds to form imine (Schiff base) derivatives

  • Participation in coupling reactions for the formation of more complex structures

Formation of Schiff Bases

The amine functionality of 2-Chloroquinolin-3-amine can react with aldehydes or ketones to form Schiff bases. These reactions are particularly important in the context of developing biologically active compounds. Various research groups have synthesized Schiff bases from quinoline derivatives with promising antimicrobial activities .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

2-Chloroquinolin-3-amine serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its functionalized structure allows for further modifications to enhance pharmacological properties or to create targeted libraries of compounds for drug discovery programs.

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. The structural features of 2-Chloroquinolin-3-amine suggest potential activity against various pathogens. Related quinoline compounds have shown significant antibacterial and antifungal activities .

Antitubercular Activity

Numerous quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis. Research has shown that structural modifications of the quinoline scaffold can lead to compounds with enhanced anti-TB activity .

Research Findings and Structural Optimization

Structure-Activity Relationship Studies

Research involving quinoline derivatives has highlighted important structure-activity relationships that may be relevant to 2-Chloroquinolin-3-amine:

  • The position and nature of halogen substituents significantly influence antimicrobial activity

  • The presence of an amine group can contribute to enhanced binding with biological targets

  • Structural modifications of the quinoline core can modulate pharmacokinetic properties

Comparison with Related Compounds

Table 1 presents a comparison of 2-Chloroquinolin-3-amine with structurally related quinoline derivatives based on available data.

CompoundStructure FeaturesPotential ApplicationsKey Properties
2-Chloroquinolin-3-amineChlorine at 2-position, amine at 3-positionSynthetic intermediate, potential antimicrobialSusceptible to nucleophilic substitution
2-Chloroquinolin-3-olChlorine at 2-position, hydroxyl at 3-positionMedicinal chemistry applicationsCan be reduced to form 2-Chloroquinolin-3-amine
7-Bromo-2-chloroquinolin-3-amineAdditional bromine at 7-positionEnhanced biological activityMore complex halogenation pattern
Various quinoline-piperazine hybridsAdditional functionalizationAnti-TB activityMIC values of 0.25-0.5 μg/mL

Antimicrobial Activity Data

Table 2 presents antimicrobial activity data for selected quinoline derivatives that share structural similarities with 2-Chloroquinolin-3-amine, demonstrating the potential biological significance of this class of compounds.

CompoundActivity Against MTB (MIC)Yield (%)Reference
Compound 180.07 μM69.8
Compound 236.25 μg/mL84
Compound 290.26 μg/mL84
Compound 350.24 μg/mL84
Compounds 37a-f1.60-3.12 μg/mL78-90

Synthesis Optimization and Yields

Reaction Yield Optimization

The synthesis of quinoline derivatives similar to 2-Chloroquinolin-3-amine has been optimized to achieve high yields. Typical yields for related compounds range from 70% to 90%, depending on specific reaction conditions and purification methods. Various factors affecting yield include:

  • Reagent purity and concentration

  • Reaction temperature and duration

  • Catalyst selection and loading

  • Purification techniques

Future Research Directions

Computational Studies and Drug Design

Computational approaches may provide valuable insights into the properties and potential applications of 2-Chloroquinolin-3-amine:

  • Molecular docking studies to predict interactions with biological targets

  • Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization

  • Molecular dynamics simulations to understand conformational behavior

  • In silico prediction of ADME (absorption, distribution, metabolism, excretion) properties

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